molecular formula C16H23N3O2 B2493906 1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea CAS No. 2034527-65-4

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

Cat. No.: B2493906
CAS No.: 2034527-65-4
M. Wt: 289.379
InChI Key: GQOCGQSMFOQLPB-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Activity : Some studies focus on the synthesis of 1,3-disubstituted ureas and their biological activities. For instance, Chalina et al. (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, evaluating their antiarrhythmic and hypotensive properties. One compound demonstrated strong hypotensive action, and others showed antiarrhythmic activity comparable to Propranolol (Chalina, Chakarova, & Staneva, 1998).

Directed Lithiation : Smith et al. (2013) described the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This research highlights the chemical versatility and potential for modification of urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).

Biological Applications and Environmental Impact

Hydrogen-Bonding Motifs : Research by McCormick et al. (2013) investigated the steric influences on hydrogen-bonding motifs in cyclic ureas. This study provides insights into the structural and bonding characteristics of urea derivatives, which could inform their application in biological systems (McCormick et al., 2013).

Biotransformation of Oxygenates : The biotransformation and environmental fate of oxygenates like methyl tert-butyl ether (MTBE) have been studied to understand their degradation and potential impact. This research is relevant to the environmental sciences and could provide context for the degradation behavior of similar compounds (Fayolle, Vandecasteele, & Monot, 2001).

Properties

IUPAC Name

1-tert-butyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)18-15(21)17-10-14(20)12-5-6-13-11(9-12)7-8-19(13)4/h5-9,14,20H,10H2,1-4H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCGQSMFOQLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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